methyl 2-(13-chloro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carbonyl)benzoate
Description
Methyl 2-(13-chloro-2-oxo-1,5,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),9,11,13-tetraene-5-carbonyl)benzoate is a heterocyclic compound featuring a tricyclic core with fused nitrogen-containing rings, a chlorine substituent, and a methyl benzoate moiety. Crystallographic data for such complex structures are often resolved using software like SHELXL or WinGX, which are standard for small-molecule refinement .
Properties
IUPAC Name |
methyl 2-(13-chloro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carbonyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O4/c1-28-20(27)14-5-3-2-4-13(14)18(25)23-9-8-16-15(11-23)19(26)24-10-12(21)6-7-17(24)22-16/h2-7,10H,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXAIKTRUCBABES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)N2CCC3=C(C2)C(=O)N4C=C(C=CC4=N3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(13-chloro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carbonyl)benzoate typically involves multi-step organic reactions. One common route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(13-chloro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carbonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Halogen substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation reactions may involve reagents like chlorine or bromine under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, methyl 2-(13-chloro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carbonyl)benzoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology
In biological research, this compound can be used to study enzyme interactions and molecular binding. Its tricyclic structure makes it a valuable tool for probing biological systems and understanding molecular recognition processes.
Medicine
In medicinal chemistry, this compound has potential applications as a pharmacophore. Its unique structure can be modified to develop new therapeutic agents targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its stability and reactivity make it suitable for applications in polymer science and material engineering.
Mechanism of Action
The mechanism of action of methyl 2-(13-chloro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carbonyl)benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s tricyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in substituents, ring systems, and ester groups, leading to variations in physicochemical properties and bioactivity. Below is a comparative analysis based on available
Table 1: Structural and Functional Comparison
Key Findings :
Substituent Effects: The chlorine position (13-Cl vs. 3-Cl in the ethyl analog) influences electronic distribution. Ester Groups: The methyl ester in the target compound may confer lower solubility in polar solvents compared to the ethyl ester analog, affecting pharmacokinetics.
Bioactivity :
- The ethyl analog (C₂₄H₂₀ClN₅O₄) shares a tricyclic nitrogen system with reported antimicrobial properties in related molecules, though direct data are unavailable .
- The thiadiazole-containing analog (C₁₈H₁₅N₃O₄S) lacks bioactivity data but highlights the role of heterocycles in modulating toxicity and reactivity .
Synthetic Complexity :
- The target compound’s tricyclic core likely requires precise cyclization conditions, similar to the multi-step synthesis of methyl 3-(benzoxy)-5-methoxybenzoate (), which employs reflux, neutralization, and column chromatography .
Biological Activity
Methyl 2-(13-chloro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carbonyl)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound features a unique tricyclic structure that contributes to its biological activity. Its IUPAC name is derived from its complex arrangement of atoms, including chlorine and nitrogen heterocycles.
| Property | Value |
|---|---|
| Molecular Formula | C20H16ClN3O4 |
| Molecular Weight | 403.81 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C20H16ClN3O4/c1-28-20(27)14... |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Cyclization of Precursors : Utilizing specific catalysts and controlled conditions.
- Oxidation and Reduction Reactions : Employing reagents like potassium permanganate for oxidation or sodium borohydride for reduction.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can modulate receptor activity which influences various physiological responses.
This interaction often leads to significant biological effects that are currently under investigation.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits antimicrobial properties against a range of pathogens:
| Pathogen | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate Inhibition |
| Escherichia coli | High Inhibition |
| Candida albicans | Low Inhibition |
These findings suggest potential applications in developing new antimicrobial agents.
Anticancer Properties
Preliminary research has shown promise in the compound's anticancer activity:
- Cell Line Studies : Methyl 2-(13-chloro...) demonstrated cytotoxic effects on various cancer cell lines.
- Mechanistic Insights : The compound appears to induce apoptosis in cancer cells through mitochondrial pathways.
Case Studies
- Case Study A : In vitro studies on human breast cancer cells showed a significant reduction in cell viability when treated with varying concentrations of the compound.
- Case Study B : Animal models treated with the compound exhibited reduced tumor growth rates compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
